1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
CAS No.: 618397-26-5
Cat. No.: VC21423690
Molecular Formula: C17H13BrCl2N2O3S
Molecular Weight: 476.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618397-26-5 |
|---|---|
| Molecular Formula | C17H13BrCl2N2O3S |
| Molecular Weight | 476.2g/mol |
| IUPAC Name | 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
| Standard InChI | InChI=1S/C17H13BrCl2N2O3S/c18-10-1-3-11(4-2-10)21-15-8-26(24,25)9-16(15)22(17(21)23)12-5-6-13(19)14(20)7-12/h1-7,15-16H,8-9H2 |
| Standard InChI Key | SWWUPASRDOMLLD-UHFFFAOYSA-N |
| SMILES | C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Cl)Cl |
Introduction
Structural Characteristics
Molecular Formula and Weight
1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has the molecular formula C17H11BrCl2N2O3S. This can be determined by analyzing the constituent components in the chemical name, which includes a thieno[3,4-d]imidazole core, a 4-bromophenyl group, a 3,4-dichlorophenyl group, and carbonyl and dioxide functionalities. The calculated molecular weight is approximately 474.16 g/mol, based on the atomic masses of the constituent elements.
Structural Features
The compound exhibits several key structural features that define its chemical identity:
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A thienoimidazole core, which is a bicyclic heterocyclic system formed by the fusion of thiophene and imidazole rings
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A tetrahydro structure, indicating partial saturation of the thiophene ring
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A 4-bromophenyl substituent attached to one of the nitrogen atoms in the imidazole ring
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A 3,4-dichlorophenyl substituent attached to the other nitrogen atom
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A carbonyl group (C=O) forming part of the imidazolone structure
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A sulfone (SO2) group, as indicated by the "5,5-dioxide" in the name
Similar thienoimidazole compounds like 1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide demonstrate comparable core structures but with different substituents.
Chemical Properties
The presence of multiple functional groups confers specific chemical properties to the compound:
Synthesis Methods
Synthetic Routes
The synthesis of 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide likely involves multi-step processes similar to those used for related thienoimidazole compounds. Based on information about similar compounds, the synthesis would typically involve:
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Formation of the thienoimidazole core through cyclization of appropriate precursors under acidic or basic conditions
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Introduction of the 4-bromophenyl and 3,4-dichlorophenyl substituents via nucleophilic substitution or coupling reactions
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Oxidation of the thiophene sulfur to form the sulfone (dioxide) functionality
A potential synthetic route might start with the preparation of a thiophene derivative, followed by functionalization to introduce the required substituents, and finally cyclization to form the imidazole ring.
Reaction Conditions
Synthesis would likely require carefully controlled conditions, including:
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Appropriate solvents (such as tetrahydrofuran, dimethylformamide, or dichloromethane) depending on the specific reaction step
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Catalysts (such as palladium complexes for coupling reactions)
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Control of temperature, pH, and reaction time to optimize yield and purity
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Purification techniques including recrystallization, column chromatography, or preparative HPLC
Similar thienoimidazole compounds have been synthesized using oxidizing agents like hydrogen peroxide or peracids for the final oxidation step to form the dioxide functionality.
Industrial Production Methods
For larger-scale production, the synthetic route would need to be optimized for cost-effectiveness, minimization of waste, scalability, efficient purification, and quality control. Modern production methods might include:
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Continuous flow reactors for improved efficiency and reproducibility
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Advanced purification techniques for higher purity
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Scalable reaction conditions that maintain yield and selectivity
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Environmentally friendly approaches that reduce solvent usage and waste generation
Chemical Reactivity
Types of Reactions
The reactivity of 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide would be influenced by its various functional groups:
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Oxidation reactions, potentially involving the aromatic substituents
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Reduction reactions, which could affect the sulfone group or the carbonyl functionality
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Nucleophilic substitution reactions, potentially involving the halogen substituents (Br and Cl)
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Electrophilic aromatic substitution reactions on the phenyl rings, although these would be influenced by the electron-withdrawing effects of the halogens
Similar thienoimidazole compounds have been shown to undergo various chemical transformations, including further oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reactions with this compound might involve:
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Oxidizing agents such as hydrogen peroxide, peracids, or potassium permanganate
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Reducing agents including sodium borohydride, lithium aluminum hydride, or hydrogen with appropriate catalysts
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Nucleophiles such as amines, thiols, or alkoxides
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Electrophiles including acids, anhydrides, or alkyl halides
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Metal catalysts for coupling reactions or other transformations
Major Products
The major products from reactions would depend on the specific conditions and reagents employed, but might include:
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Derivatives with modified oxidation states of the sulfur atom
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Compounds with substituted halogen atoms
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Products resulting from ring-opening reactions under harsh conditions
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Coordination complexes with various metals
Comparative Analysis
Comparison with Similar Compounds
A comparative analysis with related thienoimidazole derivatives provides insights into the unique properties of 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide:
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Compared to 1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, it contains halogen substituents rather than alkyl/alkoxy groups, likely resulting in different electronic properties and biological activities
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Compared to 1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, it has an additional chlorine substituent and a different substitution pattern, potentially affecting its three-dimensional structure and binding properties
Data Table: Comparison of Physical and Chemical Properties
| Property | 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | 1-(4-ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | 1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide |
|---|---|---|---|
| Molecular Formula | C17H11BrCl2N2O3S | C20H22N2O4S | C18H17BrN2O3S |
| Molecular Weight | ~474.16 g/mol | 386.5 g/mol | 421.31 g/mol |
| Lipophilicity (estimated) | High (due to multiple halogens) | Moderate (ethoxy and methyl groups) | Moderate to high (bromo and methyl groups) |
| Electronic Properties | Electron-withdrawing substituents | Mixed (electron-donating ethoxy and methyl) | Mixed (electron-withdrawing bromo, electron-donating methyl) |
| Potential Biological Target Interactions | May interact with targets sensitive to halogen bonding | May interact with targets with hydrophobic pockets | May have intermediate interactions |
Research Progress and Future Directions
Current State of Research
Research on thienoimidazole derivatives has been growing due to their diverse biological activities and potential applications. While specific research on 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide may be limited, the broader field of thienoimidazoles has shown promising results in various areas including pharmaceutical research and material science applications.
Gaps in Knowledge
Several knowledge gaps exist regarding this specific compound:
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Comprehensive characterization of its physical and chemical properties
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Detailed studies of its biological activities and mechanisms of action
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Optimization of synthesis methods for improved yield and purity
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Structure-activity relationship studies to understand the importance of the specific substituents
Future Research Directions
Future research on this compound could focus on:
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Development of more efficient synthetic routes with higher yields and fewer steps
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Screening for biological activities against a wide range of targets, including cancer cell lines, microbial pathogens, and inflammatory mediators
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Computational studies to predict its properties and interactions with potential biological targets
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Structural modifications to optimize desired properties or activities
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Investigation of potential applications in materials science or catalysis
Analytical Characterization
Spectroscopic Methods
The analytical characterization of 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide would involve various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show signals for the aromatic protons of the phenyl rings and the aliphatic protons of the tetrahydrothiophene part
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13C NMR would reveal the carbon skeleton, including the carbonyl carbon and the various aromatic and aliphatic carbons
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Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the carbonyl group (around 1700 cm-1), sulfone group (around 1300 and 1150 cm-1), and aromatic rings
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Mass Spectrometry (MS):
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Would provide information about the molecular weight and fragmentation pattern
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The presence of Br and Cl would create distinctive isotope patterns in the mass spectrum
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Similar thienoimidazole compounds have been characterized using these techniques, providing reference data for comparison.
Chromatographic Methods
Chromatographic techniques for analysis and purification might include:
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High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress, assessing purity, and purification
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Thin-Layer Chromatography (TLC) for rapid analysis during synthesis and purification steps
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Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile, for both identification and purity assessment
Data Table: Predicted Spectroscopic Properties
| Spectroscopic Method | Expected Features for 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide |
|---|---|
| 1H NMR | Aromatic protons of bromophenyl ring: ~7.2-7.6 ppm Aromatic protons of dichlorophenyl ring: ~7.3-7.7 ppm Tetrahydrothiophene protons: ~3.0-4.5 ppm |
| 13C NMR | Carbonyl carbon: ~160-170 ppm Aromatic carbons: ~120-140 ppm Tetrahydrothiophene carbons: ~30-60 ppm |
| IR | C=O stretch: ~1700 cm-1 S=O stretches: ~1300 and 1150 cm-1 Aromatic C=C stretches: ~1600 and 1500 cm-1 C-Br stretch: ~600-500 cm-1 C-Cl stretches: ~750-700 cm-1 |
| MS | Molecular ion peak with characteristic Br and Cl isotope pattern Fragment ions from loss of SO2, CO, or halogen atoms |
X-ray Crystallography and Structural Analysis
Crystal Structure Determination
X-ray crystallography would provide definitive information about the three-dimensional structure of 1-(4-bromophenyl)-3-(3,4-dichlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, including:
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Bond lengths and angles, particularly around the thienoimidazole core
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Dihedral angles between the thienoimidazole core and the phenyl substituents
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Packing arrangements in the crystal lattice
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Potential intermolecular interactions, such as hydrogen bonding or π-stacking
These structural details would be valuable for understanding the compound's properties and potential biological interactions.
Molecular Modeling
Computational methods could complement experimental characterization:
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Density functional theory (DFT) calculations to determine electronic properties and optimize geometry
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Molecular docking studies to predict interactions with potential biological targets
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Molecular dynamics simulations to explore conformational flexibility
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Quantitative structure-activity relationship (QSAR) studies to predict biological activities based on structural features
Structure-Property Relationships
Understanding the three-dimensional structure would provide insights into the compound's properties:
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